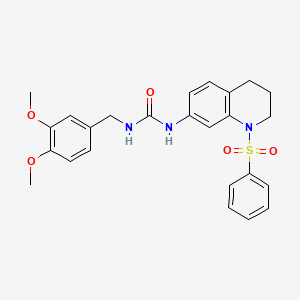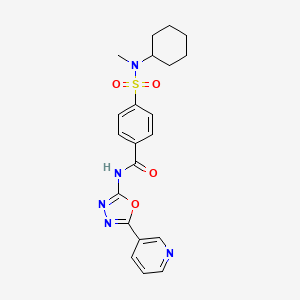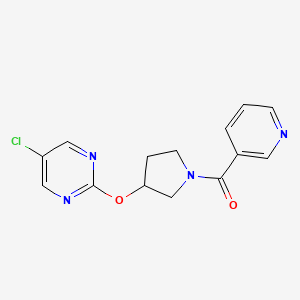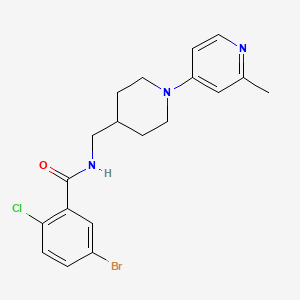
4-(Pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride” is a synthetic compound that has been of interest to scientists due to its potential applications in various fields of research. It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C10H14N2O.2ClH/c13-10(4-7-11-8-5-10)9-3-1-2-6-12-9;;/h1-3,6,11,13H,4-5,7-8H2;2*1H . The molecular weight of the compound is 251.16 . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is recommended to be stored at room temperature, in a dry and cool place .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques
Research has explored various synthesis techniques for compounds structurally similar to 4-(Pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride. For instance, the synthesis of related compounds like 2-Chloro-4-(piperidin-1-ylmethyl)pyridine has been achieved through successive chlorination and condensation processes (Shen Li, 2012). Another example includes the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, through a three-step process involving nucleophilic aromatic substitution, hydrogenation, and iodination (Steven J. Fussell et al., 2012).
Structural and Electronic Properties
Studies have investigated the crystal structures of various compounds related to this compound. For example, the crystal structures of anticonvulsant compounds such as 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol have been solved, providing insights into the orientation and electronic properties of these compounds (Guy Georges et al., 1989).
Medicinal Chemistry and Pharmacology
Receptor Binding and Ligand Development
In the field of medicinal chemistry, derivatives of pyridines, such as this compound, have been studied for their receptor binding properties. Compounds like 3-(4-Benzylpiperazin-1-ylmethyl)pyrazolo[1,5-α]pyridine have been synthesized and evaluated for their affinity constants, indicating potential as dopamine receptor ligands (Li Guca, 2014).
Antiproliferative Properties
Research has also delved into the antiproliferative effects of compounds similar to this compound. A study on 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives revealed considerable growth inhibition in human cancer cell lines, suggesting potential applications in cancer therapy (S. Harishkumar et al., 2018).
Chemical Properties and Reactions
Tautomeric Properties and Reactions
Studies on the tautomeric properties of compounds structurally similar to this compound have been conducted. Research on 4-((phenylimino)methyl)naphthalen-1-ol and its derivatives revealed that the implementation of a flexible piperidine ring can control the shift in tautomeric equilibrium upon protonation/deprotonation (V. Deneva et al., 2013).
Spirocyclization Reactions
The potential for spirocyclization reactions in pyridines substituted at the 4-position, like this compound, has been explored. For instance, pyridines with alkyl tethers containing beta-dicarbonyl moieties have been converted to spirocyclic dihydropyridines under specific conditions (S. Parameswarappa & F. Pigge, 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, H332, H335, which indicate potential hazards upon ingestion, skin contact, eye contact, inhalation, and respiratory exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mecanismo De Acción
Target of Action
The primary target of 4-(Pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and inhibits its function. The antagonistic activity of the compound is believed to be due to the presence of a basic nitrogen atom, which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering cells, thereby inhibiting the progression of the infection .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 entry into cells . This can potentially slow down the progression of HIV-1 infection and improve the response to treatment .
Propiedades
IUPAC Name |
4-(pyridin-2-ylmethyl)piperidin-4-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c14-11(4-7-12-8-5-11)9-10-3-1-2-6-13-10;;/h1-3,6,12,14H,4-5,7-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTGNPBHDQHBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=N2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dichlorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2976204.png)


![ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2976211.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2976212.png)
![1-(3,4-dimethylphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2976214.png)
![2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine](/img/structure/B2976215.png)
![Ethyl 4-((4-benzylpiperidin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2976216.png)
![3-Tert-butyl-7,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2976217.png)
![[[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea](/img/structure/B2976218.png)
![N-[(3-Methylsulfonylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2976220.png)
